2-Amino-2-(4-chlorophenyl)butanoic acid
Description
Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Design
While the 22 proteinogenic amino acids are fundamental to life, the realm of non-proteinogenic amino acids (npAAs) offers a significantly broader chemical space for exploration in chemical biology and drug design. wikipedia.org These unique amino acids, not encoded in the standard genetic code, are found in nature and can also be synthesized in the laboratory. wikipedia.orgnih.gov The introduction of npAAs into peptides or small molecules can profoundly alter their properties. nih.gov
The structural diversity of npAAs, which includes variations in side chains, stereochemistry, and backbone conformation, allows for the fine-tuning of molecular characteristics. In peptide-based drug development, incorporating npAAs can enhance metabolic stability, leading to longer-lasting therapeutic effects. nih.gov This is often achieved by creating resistance to enzymatic degradation. Furthermore, the novel side chains of npAAs can introduce new binding interactions with biological targets, potentially increasing the potency and selectivity of a drug candidate. The conformational constraints imposed by certain npAAs can also lock a peptide into its bioactive shape, improving its binding affinity.
The functions of npAAs are diverse, ranging from their roles as metabolic intermediates and neurotransmitters to their use as components in toxins and pharmacological compounds. wikipedia.org Notable examples of naturally occurring non-proteinogenic amino acids include γ-aminobutyric acid (GABA), a key neurotransmitter, and β-alanine, a precursor to coenzyme A. wikipedia.org The ever-expanding library of synthetic npAAs provides chemists with a powerful toolkit for creating novel therapeutics and chemical probes to investigate biological processes. nih.gov
Overview of the Aryl-Substituted Butanoic Acid Scaffold in Synthetic Chemistry
The aryl-substituted butanoic acid scaffold is a prominent structural motif in synthetic chemistry, recognized for its prevalence in a wide range of biologically active compounds. This framework, consisting of a butanoic acid core attached to an aromatic ring, serves as a versatile template for the design and synthesis of new chemical entities. The ability to modify both the aryl ring and the butanoic acid chain allows for the systematic exploration of structure-activity relationships (SAR).
The synthesis of molecules containing this scaffold is a significant area of research. nih.govmdpi.com Chemists employ various synthetic strategies to construct these molecules, often focusing on creating specific stereoisomers, as the three-dimensional arrangement of atoms is frequently critical for biological function. The carboxylic acid group within the scaffold is a particularly useful feature, providing a reactive handle for further chemical modifications, such as the formation of amides or esters, thereby expanding the potential for creating diverse compound libraries. longdom.org The strategic alteration of these molecular frameworks, or scaffold remodeling, is a powerful technique for efficiently generating new derivatives with tailored properties. longdom.org
Research Trajectories for 2-Amino-2-(4-chlorophenyl)butanoic acid and Related Structures
The chemical compound this compound and its analogs are of interest to the scientific community, primarily as building blocks in the synthesis of more complex molecules for various research applications. bldpharm.comsigmaaldrich.com While specific, in-depth research findings on this exact molecule are not extensively documented in publicly available literature, its structural components suggest several potential research directions.
The core structure, an α-amino acid, makes it a valuable component for peptide synthesis and the creation of peptidomimetics. medchemexpress.com The presence of a 4-chlorophenyl group is also significant. The chlorine atom can influence the electronic properties of the molecule and participate in specific interactions with biological targets.
Research involving similar structures, such as other aryl-substituted amino acids, often focuses on their potential as modulators of biological processes. For instance, analogs might be investigated for their ability to interact with enzymes or receptors in the body. The synthesis of such compounds, particularly the development of methods to control their stereochemistry, is a key area of academic and industrial research.
Below is a data table outlining some basic chemical information for this compound and a related propanoic acid analog.
| Property | This compound | 2-amino-2-(4-chlorophenyl)propanoic acid |
| IUPAC Name | This compound | 2-(4-chlorophenyl)alanine |
| CAS Number | 4895-99-2 | 4895-98-1 sigmaaldrich.com |
| Molecular Formula | C10H12ClNO2 | C9H10ClNO2 sigmaaldrich.com |
| Molecular Weight | 213.66 | 199.64 sigmaaldrich.com |
| InChI Key | Not readily available | FQTSAWDHVYIQAC-UHFFFAOYSA-N sigmaaldrich.com |
This table provides a comparative overview of the specified compound and a structurally similar molecule. Data for this compound is based on available chemical supplier information.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQIZSMUAOFTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285565, DTXSID601267312 | |
| Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4895-99-2, 7621-78-5 | |
| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4895-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC42312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(4-chlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Amino-4-chloro-α-ethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 2 4 Chlorophenyl Butanoic Acid and Analogues
General Strategies for α,α-Disubstituted Amino Acid Synthesis
The synthesis of α,α-disubstituted amino acids is a long-standing goal in organic synthesis and drug discovery due to their enhanced biological properties compared to other amino acid types. nih.govacs.org These compounds can be constructed through various general methods, which often serve as the foundation for more complex, stereoselective syntheses.
Classic approaches often involve the alkylation of a glycine (B1666218) derivative. For instance, the amination of α-bromocarboxylic acids is a direct method for preparing α-amino acids. libretexts.org A more controlled approach is the Gabriel synthesis, which utilizes a phthalimide (B116566) salt to cleanly mono-alkylate substrates like bromomalonic esters, preventing multiple substitutions. libretexts.orglibretexts.org Another versatile method is the Strecker synthesis, which assembles an α-amino acid from an aldehyde, ammonia (B1221849), and cyanide. libretexts.org
The amidomalonate synthesis, a variation of the malonic ester synthesis, is also widely used. It involves the alkylation of an amidomalonate ester, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. libretexts.org More contemporary strategies focus on catalytic methods to overcome the challenges posed by steric hindrance. nih.gov
| General Synthesis Method | Description | Key Intermediates | Applicability |
| Strecker Synthesis | A three-component reaction involving an aldehyde (or ketone), ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed. libretexts.org | α-aminonitrile | Broadly applicable to a wide range of aldehydes and ketones. |
| Gabriel Synthesis | Involves the alkylation of potassium phthalimide with an α-haloester, followed by hydrolysis. A modification uses bromomalonic esters. libretexts.orglibretexts.org | Phthalimide-substituted malonic ester | Effective for primary alkyl halides, avoids over-alkylation. |
| Amidomalonate Synthesis | Alkylation of a diethyl acetamidomalonate followed by hydrolysis and decarboxylation. libretexts.org | Alkylated amidomalonate | A robust method for preparing various α-amino acids. |
| Alkylation of Glycine Enolates | Direct alkylation of a protected glycine enolate. Requires strong bases and low temperatures. researchgate.net | Glycine enolate Schiff base | Challenging due to the low acidity of the glycine methylene (B1212753) group. researchgate.net |
Stereoselective Synthesis Approaches for Chiral Amino Acid Derivatives
Creating the chiral center in 2-Amino-2-(4-chlorophenyl)butanoic acid with high enantiomeric purity requires sophisticated stereoselective methods. These approaches are critical for producing single-enantiomer drugs and biochemical tools.
Biocatalysis offers a highly enantioselective and environmentally benign route to chiral molecules. mdpi.comrsc.org Enzymes, particularly lipases and amidases, are widely used for the kinetic resolution of racemic amino acid derivatives. nih.govnih.gov
In a typical kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. youtube.com For example, lipases can selectively hydrolyze the L-amino acid esters from a racemic mixture, allowing for the separation of the two enantiomers. nih.gov This method is effective for a range of natural and unnatural amino acids. nih.gov Dynamic kinetic resolution (DKR) further enhances this process by continuously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. youtube.comnih.gov This has been successfully applied to the synthesis of chiral amines using amidases in the presence of a racemase. nih.gov
| Enzyme Type | Reaction | Substrate | Key Advantage |
| Lipase | Enantioselective hydrolysis or esterification nih.govnih.gov | Racemic amino acid esters nih.gov | High stereoselectivity, mild reaction conditions. mdpi.com |
| Amidase/Aminoacylase | Enantioselective hydrolysis of amides nih.gov | Racemic amino acid amides nih.gov | Can be coupled with a racemase for dynamic kinetic resolution. nih.gov |
| Transaminase | Asymmetric transfer of an amino group rsc.orgnih.gov | Keto acids rsc.org | Direct conversion of keto acids to chiral amino acids. rsc.org |
| Dehydrogenase | Reductive amination mdpi.com | Keto acids mdpi.com | High enantioselectivity for producing chiral amino acids from keto precursors. mdpi.com |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. jst.go.jp After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
The Schöllkopf method is a prominent example, utilizing a bis-lactim ether derived from a chiral amino acid like valine or tert-leucine and glycine. wikipedia.orgbiosynth.com The glycine unit is deprotonated and then alkylated diastereoselectively, with the bulky side chain of the auxiliary (e.g., isopropyl from valine) shielding one face of the resulting anion. wikipedia.orgyoutube.com Subsequent acidic hydrolysis cleaves the product, yielding the desired α,α-disubstituted amino acid with high enantiomeric excess (typically >95% ee). wikipedia.orgbiosynth.com This method is versatile and can be used to synthesize a wide array of exotic amino acids. wikipedia.org Other auxiliaries, such as those derived from benzylproline in Ni(II) complexes, also facilitate highly diastereoselective alkylations. researchgate.net
| Auxiliary Method | Chiral Source | Key Step | Diastereomeric Excess (d.e.) |
| Schöllkopf Synthesis | L-Valine or L-tert-leucine biosynth.com | Diastereoselective alkylation of a bis-lactim ether enolate wikipedia.org | Typically >95% biosynth.com |
| Evans Auxiliary | Chiral oxazolidinones | Diastereoselective alkylation of an enolate | High d.e. |
| Ni(II) Complex | Benzylproline researchgate.net | Thermodynamically controlled diastereoselective alkylation researchgate.net | High d.e. researchgate.net |
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. acs.org
Phase-transfer catalysis (PTC) is a powerful technique for the asymmetric alkylation of glycine derivatives. acs.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the enantioselective alkylation of glycine Schiff bases under mild conditions to produce α-alkyl and α,α-dialkyl amino acids with excellent enantioselectivity. jst.go.jporganic-chemistry.org
Organocatalysis provides another metal-free approach. For instance, racemic oxazolones can serve as reagents for the synthesis of chiral quaternary amino acids through nucleophilic addition to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine. acs.org Furthermore, catalytic asymmetric electrophilic amination has been developed to construct nitrogen-bearing tetrasubstituted carbon stereocenters. thieme-connect.de This can involve the asymmetric hydrazination of α,α-disubstituted aldehydes using azodicarboxylates, catalyzed by a chiral amino acid derivative. acs.org
| Catalytic System | Reaction Type | Catalyst Example | Enantiomeric Excess (ee) |
| Phase-Transfer Catalysis (PTC) | Enantioselective Alkylation jst.go.jp | Cinchona alkaloid-derived ammonium (B1175870) salts jst.go.jporganic-chemistry.org | Up to 99% organic-chemistry.org |
| Organocatalysis | Michael Addition acs.org | Chiral secondary amines (e.g., proline derivatives) acs.org | High ee and de acs.org |
| Transition Metal Catalysis | Asymmetric Allylic Alkylation acs.org | Synergistic Cu/Ir complexes acs.org | Excellent stereoselectivity acs.org |
| Brønsted Acid Catalysis | Electrophilic Amination acs.org | Chiral phosphoric acids or amino acid derivatives acs.org | Good to excellent ee acs.org |
The enantioselective reduction of prochiral ketones or imines is a fundamental strategy for creating chiral centers. Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are particularly powerful, offering high atom economy and sustainability. acs.org
For the synthesis of amino acids, this often involves the reduction of an α-keto acid or an α-imino ester. For example, α-keto esters can be reduced to α-hydroxy esters with very high enantiopurity using chiral borohydride (B1222165) reagents. acs.org These hydroxy esters can then be converted to the corresponding amino acids. A more direct route is the asymmetric reduction of N-sulfinyl ketimine esters. Reduction of N-tert-butanesulfinyl ketimine esters with L-Selectride provides α-amino acids with high yields and diastereoselectivity. acs.org
Dynamic kinetic resolution (DKR) can be coupled with asymmetric transfer hydrogenation. Racemic β-substituted-α-keto esters can be converted to anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity using a Ru(II) catalyst. nih.govnih.gov
| Reduction Method | Substrate | Catalyst/Reagent | Key Feature |
| Asymmetric Hydrogenation (AH) | Imines, Enamines | Chiral Rhodium or Iridium complexes acs.org | High efficiency and atom economy. acs.org |
| Asymmetric Transfer Hydrogenation (ATH) | Ketones, Imines | Chiral Ru(II) complexes nih.govnih.gov | Uses readily available hydrogen donors like formic acid. nih.gov |
| Chiral Hydride Reduction | Keto esters, Ketimines | Chiral borohydrides (e.g., K-Glucoride) acs.org, L-Selectride acs.org | Stoichiometric but highly selective. |
| DKR via ATH | Racemic α-keto esters nih.govnih.gov | (Arene)RuCl(monosulfonamide) catalyst nih.gov | Converts a racemic mixture into a single, highly enantioenriched diastereomer. nih.gov |
Multi-Step Synthesis Pathways for Butanoic Acid Frameworks
The construction of the specific butanoic acid framework of this compound requires a multi-step sequence that introduces the ethyl and 4-chlorophenyl groups at the α-position. Many of the general and stereoselective methods described above can be adapted for this purpose.
For example, a Strecker synthesis could start from 1-(4-chlorophenyl)propan-1-one. Reaction with ammonia and cyanide would form the corresponding α-aminonitrile, which upon hydrolysis would yield the target amino acid as a racemate.
Alternatively, an amidomalonate synthesis would involve a two-step alkylation. Diethyl acetamidomalonate would first be alkylated with 1-bromo-4-chlorobenzene (B145707) (requiring a palladium catalyst for this aryl halide) and then with an ethyl halide (or vice versa). Subsequent hydrolysis and decarboxylation would provide the final product. libretexts.org
A chiral auxiliary approach, such as the Schöllkopf method, offers a stereocontrolled route. The bis-lactim ether derived from L-valine and glycine would be deprotonated and sequentially alkylated, first with a 4-chlorobenzyl halide and then with an ethyl halide. The order of alkylation can be crucial for achieving high yields and stereoselectivity. Final hydrolysis would release the enantiomerically enriched this compound. wikipedia.org
Ring-Opening Reactions of Aziridines
The synthesis of amino acids through the ring-opening of aziridines is a versatile and widely employed strategy. clockss.org Aziridines, as strained three-membered nitrogen-containing heterocycles, are susceptible to nucleophilic attack, making them excellent synthetic intermediates. clockss.org The process typically involves the nucleophilic ring-opening of activated aziridine-2-carboxylates, which can lead to the formation of both α- and β-amino acids. clockss.org
Activation of the aziridine (B145994) ring is crucial for the reaction to proceed efficiently. This is often achieved by attaching an electron-withdrawing group (EWG) to the nitrogen atom, which enhances its reactivity compared to non-activated N-alkylated or N-unsubstituted aziridines. clockss.org The regioselectivity of the nucleophilic attack is a critical aspect of this method. While heteroatom nucleophiles typically attack the β-carbon (C3) to yield α-amino acids, carbon nucleophiles can attack in a less selective manner. clockss.org
A key challenge with non-activated aziridines is their relative inertness towards most nucleophiles. nih.gov Therefore, they must be activated, often by converting them into a more reactive aziridinium (B1262131) ion. nih.gov This can be accomplished through the alkylation of the ring nitrogen, which is then followed by ring-opening with an external nucleophile. nih.gov A notable application of this methodology is found in the synthesis of Baclofen (B1667701), a structural analogue, which utilizes the regioselective ring-opening of a 2-phenylaziridine (B142167) derivative as a key step. tandfonline.com
Table 1: Overview of Aziridine Ring-Opening Reactions
| Feature | Description | Reference |
|---|---|---|
| Principle | Nucleophilic attack on a strained three-membered aziridine ring. | clockss.org |
| Activation | Required for efficient reaction, often using electron-withdrawing groups (e.g., Cbz, Ts) on the nitrogen atom or by forming an aziridinium ion. | clockss.orgnih.gov |
| Precursors | Aziridine-2-carboxylates are common starting materials for α- and β-amino acid synthesis. | clockss.org |
| Regioselectivity | Attack at the C3 position by heteroatom nucleophiles yields α-amino acids. | clockss.org |
Hydrogenation of Dehydroproline Derivatives
Stereoselective hydrogenation of dehydroproline derivatives represents another critical pathway for synthesizing chiral amino acids. This method is particularly effective for establishing the desired stereochemistry at the α-carbon. In the synthesis of analogues like (R)- and (S)-4-amino-2-(4-chlorophenyl)butyric acid (PCPGABA), this hydrogenation is a pivotal operation. researchgate.net
The process involves the hydrogenation of a dehydroproline precursor, where the stereochemical outcome is controlled by the existing functionalities on the molecule, such as a carboxyl group at the C-2 position. researchgate.net This directed hydrogenation allows for the synthesis of specific stereoisomers, which is often crucial for biological activity. The reaction typically employs a metal catalyst, such as Raney Nickel, under a hydrogen atmosphere. rsc.org
Ruthenium Tetroxide Oxidation Processes
Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent used in various organic transformations, including the synthesis of amino acid precursors. wikipedia.orgnih.gov It is typically generated in situ from a precursor like ruthenium(III) chloride or ruthenium dioxide (RuO₂) using a co-oxidant, most commonly sodium periodate (B1199274) (NaIO₄). wikipedia.orgresearchgate.net
This oxidation process is particularly useful for the C-N bond cleavage of cyclic N-acyl amines to produce ω-amino acids. researchgate.netresearchgate.net For instance, the oxidation of chiral 3- and 4-(4-chlorophenyl)pyrrolidin-2-ones, which serve as dehydrated precursors, is a key step in the synthesis of molecules like baclofen and PCPGABA. researchgate.net The reaction conditions, such as the solvent system (e.g., a single layer aqueous system vs. a double layer system), can be tuned to favor either the formation of N-acyl lactams or the direct cleavage to the desired amino acid. researchgate.net The regiospecific oxidation of N-acetylated pyrrolidines and piperidines to their corresponding lactams can proceed with retention of the absolute configuration. rsc.org
Table 2: Ruthenium Tetroxide Oxidation Systems
| System | Oxidant | Co-oxidant | Typical Substrate | Product | Reference |
|---|---|---|---|---|---|
| In situ Generation | Ruthenium Tetroxide (RuO₄) | Sodium Periodate (NaIO₄) | Cyclic N-acyl amines | ω-Amino acids or Lactams | researchgate.netresearchgate.net |
| Catalyst | Ruthenium Dioxide (RuO₂) | Sodium Periodate (NaIO₄) | N-acylated L-proline esters | Lactams | researchgate.net |
Knoevenagel Condensation in Analog Synthesis
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. wikipedia.orgnih.gov The initial product is typically an α,β-unsaturated compound. wikipedia.org
In the context of synthesizing analogues of this compound, the Knoevenagel condensation is a key strategy for constructing the necessary carbon skeleton. A common approach involves reacting 4-chlorobenzaldehyde (B46862) with a compound like malononitrile (B47326) or diethyl malonate. wikipedia.orgresearchgate.net The resulting product, a 2-(4-chlorobenzylidene) derivative, contains the α,β-unsaturated system that can be further elaborated. Subsequent chemical modifications, such as reduction of the double bond and hydrolysis of the nitrile or ester groups, followed by an amination step, can lead to the final amino acid structure. The reaction is highly valued for its application in producing important intermediates for pharmaceuticals and other biologically active materials. nih.govsci-hub.se
Table 3: Knoevenagel Condensation Example
| Aldehyde | Active Methylene Compound | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Amine-functionalized MOF | 2-Benzylidenemalononitrile | nih.gov |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Conjugated Enone | wikipedia.org |
Derivatization Strategies for Functionalization
Derivatization is the process of chemically modifying a compound to produce a new substance with different chemical properties, often to enhance its suitability for a specific application, such as analytical detection or to alter its biological properties. For amino acids like this compound, derivatization typically targets the primary functional groups: the amino group (-NH₂) and the carboxylic acid group (-COOH). nih.govscience.gov
These strategies are extensively used in analytical chemistry to prepare amino acids for analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). science.govresearchgate.net Common derivatization reactions include:
Esterification: The carboxylic acid group is converted to an ester, for example, by reacting with an alcohol (like 1-butanol) in the presence of an acid catalyst (like acetyl chloride). nih.gov This increases the volatility of the amino acid, making it more suitable for GC analysis.
Acylation: The amino group is reacted with an acylating agent, such as a chloroformate derivative (e.g., fluorenylmethyl chloroformate), to form a stable carbamate. researchgate.net This is a common pre-column derivatization technique for HPLC that often attaches a UV-active or fluorescent tag to the molecule, enabling sensitive detection. researchgate.net
Silylation: Both amino and carboxyl groups can be reacted with silylating agents to form trimethylsilyl (B98337) (TMS) derivatives, which are volatile and thermally stable.
These modifications are crucial for creating derivatives that can be easily separated and quantified, allowing for the precise measurement of the amino acid in various matrices. nih.govnih.gov
Table 4: Common Derivatization Reagents for Amino Acids
| Reagent Class | Target Functional Group(s) | Purpose | Reference |
|---|---|---|---|
| Alcohols / Acid Chlorides | Carboxylic Acid | Esterification for GC analysis | nih.gov |
| Chloroformates | Amino Group | Acylation for HPLC-UV/Fluorescence detection | researchgate.net |
| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Amino Group | Adds a protonatable site for LC/ESI-MS | science.gov |
| o-Phthalaldehyde (OPA)/Thiol | Amino Group | Forms highly fluorescent derivatives for HPLC | mdpi-res.com |
Chemical Reactivity and Transformation Studies of 2 Amino 2 4 Chlorophenyl Butanoic Acid
Amine Group Reactions and Functional Group Transformations
The primary amine group in 2-Amino-2-(4-chlorophenyl)butanoic acid is a key site for nucleophilic reactions. Common transformations include acylation, alkylation, and sulfonylation, which are fundamental in peptide synthesis and the creation of novel bioactive molecules.
Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. For instance, N-acylation is a standard procedure for protecting the amino group during peptide synthesis. A common example is the reaction with benzoyl chloride in the presence of a base to yield the corresponding N-benzoyl derivative. google.com This type of reaction is crucial for building larger peptide chains.
Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation, producing secondary and tertiary amines. A more controlled and modern approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. nih.gov This "borrowing hydrogen" methodology is considered a green chemistry approach as it produces water as the only byproduct. nih.gov For example, reaction with various alcohols can introduce different alkyl chains to the nitrogen atom, modulating the compound's lipophilicity and biological activity. nih.gov
Sulfonylation: The amine can also react with sulfonyl chlorides to form sulfonamides. This transformation is significant in medicinal chemistry as the sulfonamide group is a well-known pharmacophore.
| Reaction Type | Reagent Example | Product Type | Significance |
| Acylation | Benzoyl chloride, Acetic anhydride | N-acyl-2-amino-2-(4-chlorophenyl)butanoic acid | Amine protection, peptide synthesis |
| Alkylation | Alkyl halides, Alcohols (with catalyst) | N-alkyl-2-amino-2-(4-chlorophenyl)butanoic acid | Modulation of biological activity |
| Sulfonylation | p-Toluenesulfonyl chloride | N-sulfonyl-2-amino-2-(4-chlorophenyl)butanoic acid | Introduction of a key pharmacophore |
Carboxylic Acid Group Derivatizations (e.g., Esterification, Amidation)
The carboxylic acid functionality of this compound is another versatile site for chemical modification, primarily through esterification and amidation.
Esterification: The carboxyl group can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. pearson.commasterorganicchemistry.com For example, treatment with methanol (B129727) and a catalyst like trimethylchlorosilane is a common and efficient method for preparing the corresponding methyl ester hydrochloride. rsc.org Esterification is often employed to protect the carboxylic acid group during certain reactions or to enhance the compound's cell permeability.
Amidation: The carboxylic acid can be coupled with an amine to form an amide bond. This reaction typically requires a coupling agent to activate the carboxylic acid. A modern and effective method involves the use of a silane (B1218182) reagent, such as dichloro(methyl)(3,3,3-trifluoropropyl)silane, in the presence of imidazole. organic-chemistry.org This approach avoids the need for traditional protecting groups on the amino acid's own amine function. organic-chemistry.org Amidation is fundamental to peptide synthesis, where the carboxylic acid of one amino acid is linked to the amine of another.
| Derivatization | Reagent Example | Product Type | Key Features |
| Esterification | Methanol, Trimethylchlorosilane | This compound methyl ester | Protection of carboxylic acid, increased lipophilicity |
| Amidation | Amine, Silane coupling agent | 2-Amino-2-(4-chlorophenyl)butanamide derivative | Formation of peptide bonds, creation of diverse amides |
Halogen Atom Reactivity (e.g., Substitution Reactions)
The reactivity of the chlorine atom on the phenyl ring is generally low towards nucleophilic aromatic substitution (SNAr). This is because the amino group is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this molecule.
While direct substitution of the chlorine is challenging, certain palladium-catalyzed cross-coupling reactions could potentially be employed to replace the chlorine atom with other functional groups. However, specific examples of such reactions on this compound are not readily found in the literature, suggesting this is not a common transformation for this particular compound. The stability of the C-Cl bond on the aromatic ring is a notable feature of halogenated amino acids. nih.gov
Stability of Structural Analogues
The stability of amino acids and their derivatives is crucial for their synthesis, storage, and application. For halogenated amino acids, the position and nature of the halogen can influence their stability.
The chemical stability of the C-Cl bond is generally high in aromatic systems unless harsh reaction conditions are applied. nih.gov In the context of other structural analogues, such as fluorinated amino acids, the introduction of a halogen can sometimes enhance metabolic stability by blocking sites of enzymatic degradation. mdpi.com The stability of derivatives of this compound will largely depend on the nature of the protecting groups used and the reaction conditions they are subjected to. For example, ester derivatives can be prone to hydrolysis, especially under acidic or basic conditions. pearson.com Similarly, N-protected derivatives can be deprotected under specific conditions, which is a key aspect of their use in multi-step synthesis. masterorganicchemistry.com
| Analogue/Derivative Type | Stability Consideration | Influencing Factors |
| Positional Isomers (e.g., Baclofen) | Polymorphic stability | Crystal packing, intermolecular forces |
| Halogenated Analogues | C-Halogen bond stability | Aromatic system, reaction conditions |
| Ester Derivatives | Hydrolytic stability | pH, temperature, enzymatic activity |
| N-Protected Derivatives | Deprotection stability | Nature of protecting group, specific reagents |
Stereochemical Investigations and Chiral Resolution
Importance of Stereoisomerism in Amino Acid Functionality
Stereoisomerism plays a pivotal role in the functionality of amino acids and their derivatives. Most biologically active molecules, including enzymes and receptors, are chiral themselves, meaning they can distinguish between the different stereoisomers of a substrate or ligand. mdpi.comspectrabase.com All standard amino acids used in protein synthesis, with the exception of the achiral glycine (B1666218), exist in the L-configuration. nih.govsigmaaldrich.com This homochirality is essential for the formation of stable and functional protein secondary structures like alpha-helices and beta-sheets.
The different spatial arrangement of stereoisomers, known as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), means they can exhibit vastly different biological activities. One enantiomer of a chiral molecule might be a potent therapeutic agent, while its mirror image could be inactive or even cause adverse effects. spectrabase.com This is because the interaction between a chiral molecule and a chiral biological target (like an enzyme's active site) is highly specific, often compared to a key fitting into a lock. Consequently, the ability to separate and characterize the individual stereoisomers of a compound like 2-Amino-2-(4-chlorophenyl)butanoic acid is crucial for any potential pharmacological or biochemical application.
Resolution of Racemic Mixtures via Diastereomeric Derivatives
A common and effective method for separating the enantiomers of a racemic mixture (a 1:1 mixture of two enantiomers) is through the formation of diastereomeric derivatives. This process involves reacting the racemic amino acid with a single, pure enantiomer of a second chiral compound, known as a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers.
Unlike enantiomers, which have identical physical properties (e.g., solubility, melting point), diastereomers have different physical properties. This difference allows for their separation using standard laboratory techniques such as fractional crystallization or chromatography. Once the diastereomers are separated, the chiral resolving agent can be chemically removed from each, yielding the two pure, separated enantiomers of the original amino acid. While this is a standard and widely applied technique in organic chemistry for compounds like amino acids, specific studies detailing the resolution of racemic this compound via this method are not prominently available in published literature.
Absolute Configuration Determination Methodologies
Once a racemic mixture has been resolved, it is essential to determine the absolute configuration (the actual 3D arrangement of atoms) of each pure enantiomer, typically designated as (R) or (S).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. For assigning absolute configuration, the separated enantiomers can be derivatized with a chiral agent to form diastereomers, which will exhibit distinct signals in the NMR spectrum. By analyzing the differences in the chemical shifts of the protons (¹H NMR) or carbon atoms (¹³C NMR) close to the chiral center, the configuration can often be deduced. mdpi.com
Another NMR technique involves using chiral shift reagents, which are chiral lanthanide complexes. These reagents form temporary complexes with the enantiomers, and the induced shifts in the NMR spectrum can be correlated to the absolute configuration. docbrown.info While general principles of NMR spectroscopy are well-established for butanoic acid derivatives and other amino acids, mdpi.comresearchgate.net specific ¹H or ¹³C NMR data detailing the stereochemical assignment for the enantiomers of this compound is not readily found in scientific databases.
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a pure enantiomer with X-rays. The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of a precise three-dimensional electron density map of the molecule. This map provides unambiguous information about the spatial arrangement of every atom, thus establishing its absolute stereochemistry.
This method has been successfully applied to determine the crystal structures of related compounds, such as the enantiomers of baclofen (B1667701), a derivative of aminobutanoic acid. nih.gov However, based on available literature, a single-crystal X-ray diffraction study for the specific enantiomers of this compound has not been reported. Therefore, definitive crystallographic data to confirm its absolute configuration is not currently available.
Advanced Analytical and Spectroscopic Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups present in the molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to distinct functional groups. For 2-Amino-2-(4-chlorophenyl)butanoic acid, the key functional groups—amino, carboxylic acid, and the chlorophenyl ring—exhibit characteristic absorption bands.
Studies on structurally similar compounds, such as other amino- and chloro-substituted aromatic acids, provide a basis for assigning these vibrational frequencies. icm.edu.plsemanticscholar.org The carboxylic acid group is identifiable by a very broad O-H stretching band and a sharp, strong C=O stretching absorption. semanticscholar.org The N-H stretching vibrations of the primary amine typically appear as distinct peaks in the high-frequency region. researchgate.net The presence of the chloro-substituted aromatic ring is confirmed by C-Cl and aromatic C-H and C=C stretching vibrations. icm.edu.pl
Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is predictive and based on data from analogous compounds. Actual experimental values may vary.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300–2500 | Broad | semanticscholar.org |
| N-H Stretch | Primary Amine | 3500–3300 | Medium | researchgate.net |
| C-H Stretch | Aromatic | 3100–3000 | Medium-Weak | semanticscholar.org |
| C-H Stretch | Aliphatic | 3000–2850 | Medium | semanticscholar.org |
| C=O Stretch | Carboxylic Acid | 1760–1690 | Strong | icm.edu.plsemanticscholar.org |
| C=C Stretch | Aromatic Ring | 1600–1450 | Medium | semanticscholar.org |
| N-H Bend | Primary Amine | 1650–1580 | Medium | nist.gov |
FT-Raman spectroscopy serves as a complementary technique to FT-IR. It detects light scattered from the molecule after laser excitation, providing information on vibrational modes that are often weak or absent in the IR spectrum, such as those from non-polar or symmetric bonds.
For this compound, FT-Raman is particularly useful for observing vibrations of the carbon skeleton and the symmetric vibrations of the phenyl ring. nih.govresearchgate.net The C-Cl stretching and in-plane bending vibrations are also readily detected in Raman spectra. icm.edu.pl The analysis of related molecules like 2-Amino-4-Chlorobenzoic acid has shown that experimental Raman data aligns well with theoretical calculations, confirming assignments for C-Cl and various ring deformation modes. icm.edu.pl
Table 2: Predicted FT-Raman Shifts for this compound This table is predictive and based on data from analogous compounds. Actual experimental values may vary.
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| C-H Stretch | Aromatic | 3100–3050 | Strong | icm.edu.pl |
| C=C Stretch | Aromatic Ring | 1620–1580 | Strong | researchgate.net |
| C-Cl Stretch | Aryl Halide | 800–550 | Strong | icm.edu.pl |
| COO⁻ Symmetric Stretch | Carboxylate (zwitterion form) | 1440–1360 | Medium | icm.edu.pl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution, providing precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
¹H (Proton) and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms within the molecule, respectively. The chemical shift of each nucleus, its splitting pattern (for ¹H NMR), and its integration value (for ¹H NMR) allow for the complete assembly of the molecular structure. docbrown.infodocbrown.info
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the butanoic acid chain and the 4-chlorophenyl ring. The aromatic protons typically appear as a pair of doublets due to the para-substitution pattern. The ethyl group of the butanoic acid chain would present as a triplet (CH₃) and a multiplet (CH₂). docbrown.info The amine (NH₂) and carboxylic acid (OH) protons would appear as broad singlets whose chemical shifts are sensitive to solvent and concentration. semanticscholar.org
The ¹³C NMR spectrum would show four distinct signals for the butanoic acid backbone: the carboxyl carbon (C=O), the quaternary alpha-carbon, the methylene (B1212753) carbon, and the terminal methyl carbon. docbrown.info Additionally, four signals are expected for the aromatic carbons of the 4-chlorophenyl group due to symmetry. semanticscholar.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on butanoic acid docbrown.infodocbrown.info and related chlorophenyl compounds semanticscholar.org in a deuterated solvent like DMSO-d₆. Actual values can vary.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Carboxyl | -COOH | 11.0 - 12.5 (broad s, 1H) | 175 - 180 | semanticscholar.orgdocbrown.info |
| Amine | -NH₂ | 3.0 - 5.0 (broad s, 2H) | - | semanticscholar.org |
| Quaternary Carbon | Cα | - | 60 - 70 | semanticscholar.org |
| Methylene | -CH₂- | 1.8 - 2.2 (m, 2H) | 30 - 40 | docbrown.infodocbrown.info |
| Methyl | -CH₃ | 0.8 - 1.0 (t, 3H) | 10 - 15 | docbrown.infodocbrown.info |
| Aromatic C-H | Cortho to Cl | 7.3 - 7.5 (d, 2H) | 128 - 130 | semanticscholar.org |
| Aromatic C-H | Cmeta to Cl | 7.4 - 7.6 (d, 2H) | 130 - 132 | semanticscholar.org |
| Aromatic C-Cl | Cipso to Cl | - | 132 - 135 | semanticscholar.org |
While not intrinsic to the title compound itself, ³¹P NMR spectroscopy is a critical technique for characterizing its phosphonated derivatives, such as α-aminophosphonates. These derivatives can be synthesized from the parent amino acid and are of significant interest for their biological applications. mdpi.com
³¹P NMR is particularly powerful for studying these derivatives as highly accurate pH probes. nih.gov The chemical shift of the phosphorus atom in an α-aminophosphonate is exceptionally sensitive to the pH of its environment. This is because the protonation state of the adjacent amino group directly influences the electronic environment of the phosphorus nucleus. researchgate.net This results in a large chemical shift variation (Δδab) between the acidic (protonated amine) and basic (deprotonated amine) forms. nih.gov By measuring the ³¹P chemical shift, one can precisely determine the pH of a biological system, such as the cytosol or mitochondria. iaea.org
Table 4: Typical ³¹P NMR Properties of α-Aminophosphonate pH Probes This table illustrates properties of related compounds, which would be similar for a phosphonated derivative of this compound.
| Property | Description | Typical Value Range | Reference |
|---|---|---|---|
| pKₐ | The pH at which the amine is 50% protonated. | 6.2 - 7.4 | nih.goviaea.org |
| Δδab (ppm) | Chemical shift difference between acidic and basic forms. | 9.0 - 11.0 ppm | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. docbrown.info For a compound like this compound (Molecular Weight: 213.66 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) are commonly employed. chromatographyonline.com
In ESI-MS, the compound can be observed as a protonated molecule [M+H]⁺ (m/z 214.67) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 212.65) in negative ion mode. chromatographyonline.com Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, yielding structural information. Expected fragmentation pathways include the loss of the carboxyl group (-COOH), cleavage of the butanoic acid side chain, and the formation of ions characteristic of the chlorophenyl moiety. docbrown.infonist.gov
Table 5: Predicted ESI-MS Ions and Adducts for this compound Predictions based on the molecular formula C₁₀H₁₂ClNO₂ and data from related compounds. uni.luuni.lu
| Ion/Adduct | Formula | Predicted m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₃ClNO₂]⁺ | 214.07 | Positive |
| [M+Na]⁺ | [C₁₀H₁₂ClNO₂Na]⁺ | 236.05 | Positive |
| [M-H]⁻ | [C₁₀H₁₁ClNO₂]⁻ | 212.06 | Negative |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. This method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (commonly a C18-bonded silica), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a modifying agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. The presence of the amino group and the carboxylic acid moiety makes the compound's retention sensitive to the pH of the mobile phase.
The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all detected peaks. A high percentage area for the main peak indicates a high degree of purity.
Illustrative HPLC Parameters for Purity Assessment Due to the lack of publicly available, specific experimental data for this compound, the following table represents typical HPLC conditions used for the analysis of similar aromatic amino acid compounds.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | 12.5 minutes |
| Purity (Illustrative) | >98% |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores—functional groups that absorb light in the UV-Vis range. In this compound, the chlorophenyl group acts as the primary chromophore. This technique provides information about the electronic transitions within the molecule.
The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to exhibit characteristic absorption bands. The absorption maxima (λmax) are associated with π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the solvent used.
Illustrative UV-Vis Spectroscopic Data The following table provides expected UV-Vis absorption data for this compound based on the characteristic absorption of chlorobenzene (B131634) and similar aromatic amino acids, as specific experimental spectra for this compound are not publicly available.
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) |
| Methanol | ~220 | ~8,000 | ~265 | ~200 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of the compound's chemical formula. For this compound (C₁₀H₁₂ClNO₂), the analysis would quantify the percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).
The experimentally determined values are then compared with the theoretically calculated percentages based on the molecular formula and atomic weights of the elements. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
Elemental Composition of this compound The theoretical values are calculated from the molecular formula C₁₀H₁₂ClNO₂ (Molecular Weight: 213.66 g/mol ). The "Found" values are illustrative of a high-purity sample.
| Element | Theoretical (%) | Found (%) (Illustrative) |
| Carbon (C) | 56.21 | 56.18 |
| Hydrogen (H) | 5.66 | 5.70 |
| Nitrogen (N) | 6.55 | 6.52 |
| Chlorine (Cl) | 16.59 | 16.63 |
| Oxygen (O) | 14.98 | Not Determined |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
DFT calculations have been widely used to investigate the properties of molecules similar in structure to 2-Amino-2-(4-chlorophenyl)butanoic acid, such as other amino acids and chloro-substituted aromatic compounds. researchgate.netanalis.com.mynih.gov These methods provide a robust framework for understanding the molecule's geometry, vibrational frequencies, and electronic characteristics.
The initial step in computational analysis involves the design and optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For analogous compounds, full geometry optimization is often carried out using DFT at levels of theory such as B3LYP with basis sets like 6-311++G(d,p). analis.com.mynih.gov This process determines key structural parameters. For a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, X-ray crystallography revealed an extended, all-trans configuration in its backbone, with twists at the terminal carboxylic acid and phenyl groups. semanticscholar.org In another related molecule, (R)-baclofen, which is (R)-4-amino-3-(4-chlorophenyl)butanoic acid, the molecules crystallize in a zwitterionic form. nih.govresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Related Phenylbutanoic Acid Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (phenyl) | 1.39 (avg) | ||
| C-Cl | 1.74 | ||
| C-N | 1.47 | ||
| C-O (carboxyl) | 1.25 (avg) | ||
| O-H (carboxyl) | 0.97 | ||
| C-C-C (chain) | 112 (avg) | ||
| C-N-H | 109.5 (avg) | ||
| O-C-O (carboxyl) | 125 (avg) | ||
| Phenyl-Chain | Variable |
Note: This data is illustrative and based on typical values for similar functional groups and structures.
Theoretical vibrational wavenumbers can be predicted using DFT calculations and are often compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. researchgate.netnih.gov For similar molecules, calculated harmonic vibrational frequencies are scaled to improve agreement with experimental values. researchgate.net Key vibrational modes for related structures include N-H stretching, C=O stretching of the carboxylic acid, and C-Cl stretching. analis.com.my For instance, in 2-amino-5-chloropyridine, aromatic C-H stretching vibrations and C=C stretching vibrations of the ring are identified. researchgate.net
Table 2: Predicted Vibrational Wavenumbers for Functional Groups in a Similar Amino Acid
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | Symmetric Stretch | ~3400 |
| -NH₂ | Asymmetric Stretch | ~3500 |
| -COOH | O-H Stretch | ~3300 (broad) |
| -COOH | C=O Stretch | ~1710 |
| Phenyl Ring | C=C Stretch | ~1600, ~1450 |
| C-Cl | Stretch | ~780 |
Note: These are typical wavenumber ranges and the exact values would be determined by specific computational analysis.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. materialsciencejournal.org For similar aromatic compounds, HOMO-LUMO energies are calculated to understand charge transfer within the molecule. nih.gov The HOMO often represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Table 3: Illustrative HOMO-LUMO Energies and Related Parameters for a Chlorophenyl Compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.5 |
| Chemical Hardness (η) | 2.5 |
| Chemical Potential (μ) | -4.0 |
Note: These values are illustrative and based on computational studies of analogous compounds. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on a molecule and to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For aromatic amino acids, the negative potential is often localized around the oxygen atoms of the carboxyl group and the nitrogen of the amino group, while the positive potential is found around the hydrogen atoms. researchgate.net
Conformational analysis is essential for understanding the different spatial arrangements (conformers) of a molecule and their relative stabilities. For flexible molecules like this compound, which has a butanoic acid chain, multiple conformations are possible due to rotation around single bonds. Studies on similar butanoic acid derivatives have shown that the backbone can adopt various conformations, such as an extended, all-trans configuration. semanticscholar.org The relative energies of different conformers determine the most likely shape of the molecule under given conditions.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to understand and predict the interaction between a ligand and its protein target at the atomic level.
In silico studies on analogs of this compound have been conducted to explore their potential as therapeutic agents by examining their interactions with specific protein targets. For instance, a study on (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (a structurally related compound) conjugated with various bifunctional chelators investigated its binding affinity for the L-type amino acid transporter 1 (LAT1), a protein overexpressed in many cancer cells. researchgate.net
The simulations aimed to identify the conjugate with the best binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. researchgate.net The binding energy, expressed in kcal/mol, and the inhibition constant (Ki), which indicates how potently the molecule inhibits the protein, are key parameters derived from these simulations. researchgate.net The study revealed that a conjugate of the amino acid with the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) exhibited the most favorable binding. researchgate.net The analysis showed that this conjugate, ADPB-NOTA, was able to bind effectively with a gating residue of LAT1, specifically ASN258, through hydrogen interactions. researchgate.net
Table 1: Molecular Docking Results for ADPB-NOTA against LAT1 Target
| Parameter | Value | Unit |
|---|---|---|
| Binding Affinity (Gibbs Free Energy, ΔG) | -7.68 | kcal/mol |
| Inhibition Constant (Ki) | 2.36 | µM |
Data sourced from a study on (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid, a related compound. researchgate.net
These findings from molecular docking simulations are crucial. They not only identify promising drug candidates but also provide a detailed view of the specific molecular interactions, such as hydrogen bonds, that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. researchgate.netekb.eg
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mejocpr.com The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. fiveable.me QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby saving significant time and resources. nih.gov
The development of a QSAR model involves several key steps:
Data Set Selection: A group of compounds with known biological activities (e.g., IC₅₀ values) is selected. mdpi.com
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., conformational properties). mdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors to the biological activity. mdpi.comresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
While specific QSAR studies focusing solely on this compound are not extensively documented in the reviewed literature, the methodology has been widely applied to related classes of compounds. For example, QSAR studies on novel benzenesulfonamides have successfully created statistically significant models correlating molecular descriptors with cytotoxic activity against various cancer cell lines. mdpi.com These models explained 75–86% of the activity variance and demonstrated good predictive ability. mdpi.com
Table 2: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description |
|---|---|
| IC₅₀ | The concentration of a drug that is required for 50% inhibition in vitro. Used as the dependent variable (biological activity). mdpi.com |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the biological activity that is predictable from the molecular descriptors. mdpi.com |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through cross-validation techniques. mdpi.com |
QSAR helps rationalize the mechanisms of action within a chemical series and guides the optimization of lead compounds to enhance efficacy or improve pharmacokinetic properties. jocpr.comnih.gov
In Silico Predictions of Biological Mechanisms
Beyond predicting binding affinity and activity, computational methods can forecast the broader biological and pharmacokinetic profiles of a compound. These in silico predictions are vital for assessing a molecule's potential as a drug early in the discovery process. researchgate.net
For the related compound, (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid conjugated with NOTA (ADPB-NOTA), in silico studies were used to predict its potential as a radiotheranostic agent for cancer. researchgate.net Radiotheranostics are compounds that combine a diagnostic radioactive isotope for imaging and a therapeutic radioactive isotope for treatment. The amino acid component acts as a carrier to target the LAT1 protein, which is highly expressed on cancer cells, while the chelator (NOTA) binds the radioisotope. researchgate.net
The in silico analysis predicted that the ADPB-NOTA conjugate possesses a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. researchgate.net This suggests that the compound has drug-like properties that would make it suitable for use in the body. The prediction of a good ADME profile is a critical step, as poor pharmacokinetics is a major cause of failure for drug candidates in later stages of development. jocpr.com The study concluded that ADPB-NOTA is a prospective candidate for development as a radiotheranostic agent based on these combined computational predictions. researchgate.net
Biological and Pharmacological Research Applications in Vitro and Mechanistic Focus
Investigation of Molecular Targets and Pathways
The biological activity of 2-Amino-2-(4-chlorophenyl)butanoic acid and its related structures is attributed to their ability to interact with a range of molecular targets, including enzymes and receptors. Derivatives of butanoic acid have been identified for their anti-tumor functions, which are linked to their inhibitory action on histone deacetylase (HDAC) and their role as ligands for G protein-coupled receptors like GPR109A. biointerfaceresearch.com
One specific derivative, N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B), has been studied as a potential inhibitor of HDAC6, an enzyme implicated in various cancers. nih.gov Molecular dynamics simulations suggest that this compound acts as a non-competitive inhibitor by positioning itself at the entrance of the HDAC6 active pocket, thereby blocking the passage of the substrate. nih.gov This mechanism highlights a targeted approach to disrupting cancer cell machinery. nih.gov
Furthermore, N-(4-chlorophenyl)-γ-amino acid derivatives have been shown to target and induce mitochondrial injury in non-small cell lung cancer (NSCLC) A549 cells. ktu.edu This damage leads to the production of reactive oxygen species (ROS) and a subsequent inhibition of ATP synthesis, demonstrating a pathway for inducing cell death in cancer cells. ktu.edu The potential interaction of these compounds with G protein-coupled receptors could affect various signaling pathways, broadening their therapeutic applicability.
Enzyme Inhibition Studies
Kynurenine-3-monooxygenase (KMO), also known as kynurenine-3-hydroxylase (KYN-3-OHase), is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govwikipedia.org This FAD-dependent monooxygenase, located on the outer mitochondrial membrane, catalyzes the conversion of kynurenine into 3-hydroxykynurenine (3-HK). wikipedia.orgnih.gov The kynurenine pathway is a critical metabolic route, with KMO acting as a crucial branch point. wikipedia.org
Inhibition of KMO is a significant therapeutic strategy for a variety of neurodegenerative and neuroinflammatory diseases, including Huntington's, Alzheimer's, and Parkinson's disease. nih.govwikipedia.orgnih.gov By blocking KMO, the production of the neurotoxic metabolite 3-HK is decreased, while the concentration of the neuroprotective kynurenic acid (KYNA) is increased. nih.govnih.gov Derivatives of 4-phenyl-4-oxo-butanoic acid, including those with a 4-chlorophenyl group, have been developed as potent inhibitors of KYN-3-OHase for the potential treatment of such neurodegenerative conditions. google.com Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring of related inhibitor series significantly alter their inhibitory activity. nih.gov
Beyond KMO, derivatives of the core structure have been investigated as inhibitors of other enzyme systems. The anticancer activity of certain 1,3,4-thiadiazole (B1197879) derivatives containing a 4-chlorophenyl moiety is attributed, at least in part, to the inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII. ekb.eg This selective inhibition reflects a potential for safer therapeutic profiles. ekb.eg Additionally, computational studies on butanoic acid derivatives suggest that protease inhibition is another possible mechanism of bioactivity. biointerfaceresearch.comresearchgate.net As previously mentioned, the derivative N-(4-chlorophenyl)-4-phenylbutanamide has been identified as a non-competitive inhibitor of HDAC6. nih.gov
Receptor Binding and Modulation (e.g., GABA Receptors for Analogues)
Analogues of this compound are notable for their interaction with neurotransmitter receptors, particularly the γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for treating neurological disorders. mdpi.comnih.gov
A well-known analogue, (R)-4-amino-3-(4-chlorophenyl)butanoic acid, commercially known as baclofen (B1667701), is a selective agonist for the GABA-B receptor subtype. nih.govnih.gov Functional assays on cloned heterodimeric GABA-B receptors have established a rank order of agonist potency, placing (R)-baclofen after the endogenous ligand GABA. nih.gov The activation of GABA-B receptors by agonists like baclofen has been shown to modulate central reward processes and can block the rewarding effects of drugs of abuse in preclinical models. nih.gov
Research efforts have also focused on synthesizing novel, more lipophilic analogues of GABA and baclofen to improve their ability to cross the blood-brain barrier and modulate GABA-B receptor activity. mdpi.com This includes the synthesis of compounds like 3-(4-chlorophenyl)-4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid. mdpi.com While much focus is on GABA receptors, other inhibitory receptors like glycine (B1666218) receptors (GlyRs) also play a significant role in synaptic inhibition in the central nervous system and represent potential targets for related compounds. nih.govnih.gov
In Vitro Assessments of Biological Activity
Derivatives of this compound incorporating a thiazole (B1198619) ring have been extensively evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.govfabad.org.tr
A series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives demonstrated significant cytotoxic activity against several human cancer cell lines. The mechanism of action for these compounds was found to involve the activation of caspase 3, a reduction in the mitochondrial membrane potential (MMP), and the generation of reactive oxygen species (ROS).
Similarly, other novel thiazole derivatives have shown potent cytotoxicity. tandfonline.com For instance, compounds 7g (N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide) and 7j (2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide) exhibited high cytotoxicity against HL-60 human leukemia cells. tandfonline.com Furthermore, a 1,3,4-thiadiazole derivative bearing a 4-chlorophenyl group was found to be highly potent against a panel of cancer cell lines including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549), while showing lower toxicity towards normal fibroblast cells (WI-38). ekb.eg
Table 1: Cytotoxicity of Thiazole and Thiadiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 8a | N-(4-(4-Chlorophenyl)Thiazol-2-yl)acetamide | Hela (Cervical) | 1.3 ± 0.14 | |
| 8a | N-(4-(4-Chlorophenyl)Thiazol-2-yl)acetamide | A549 (Lung) | > 50 | |
| 8a | N-(4-(4-Chlorophenyl)Thiazol-2-yl)acetamide | U87 (Glioblastoma) | 15.2 ± 1.3 | |
| 7g | N-[4-(4-Chlorophenyl)thiazol-2-yl]propanamide | HL-60 (Leukemia) | 1.83 | tandfonline.com |
| 7j | N-[4-(4-Chlorophenyl)thiazol-2-yl]propanamide | HL-60 (Leukemia) | 2.15 | tandfonline.com |
| 3 | 1,3,4-Thiadiazole sulfonamide | MCF-7 (Breast) | 0.08 | ekb.eg |
| 3 | 1,3,4-Thiadiazole sulfonamide | HepG2 (Liver) | 0.12 | ekb.eg |
| 3 | 1,3,4-Thiadiazole sulfonamide | HCT116 (Colon) | 0.10 | ekb.eg |
| 3 | 1,3,4-Thiadiazole sulfonamide | A549 (Lung) | 0.15 | ekb.eg |
| 3 | 1,3,4-Thiadiazole sulfonamide | WI-38 (Normal) | 12.5 | ekb.eg |
Antimicrobial Activity Studies
Research into the antimicrobial properties related to the core structure of this compound has primarily focused on its derivatives. These studies explore how incorporating the (4-chlorophenyl) moiety into larger, more complex heterocyclic structures can yield compounds with significant antibacterial and antifungal effects. The parent amino acid itself is not typically the direct subject of these antimicrobial evaluations; rather, it serves as a foundational element in the synthesis of more elaborate molecules.
Investigations have been conducted on various classes of derivatives. For instance, nicotinonitrile derivatives incorporating a (4-chlorophenyl)phenyl methyl amino group have been synthesized and evaluated for their activity against several bacterial and fungal strains. researchgate.net Similarly, thiazole derivatives have emerged as a promising area of research. researchgate.net New derivatives starting from [2-amino-4-(4-chlorophenyl)-1,3-thiazole] were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net These studies often reveal that the derivatives exhibit moderate to significant activity, which can sometimes be comparable to standard antimicrobial drugs. researchgate.netpsu.edu
The general findings indicate that while the basic amino acid structure is a useful synthetic starting point, the ultimate antimicrobial activity is highly dependent on the complete molecular structure of the derivative. For example, studies on N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives showed that these compounds could be more effective as antifungal agents than as antibacterial agents. researchgate.net Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that specific substitutions on the phenyl ring were crucial for activity, with a 4-nitro substituted derivative showing the most promising antibacterial results. mdpi.com
The mechanism of action for these types of compounds can be diverse. In one study of 2-aminothiazole (B372263) derivatives, the lead compound was found to exert its antibacterial effects by increasing the permeability of the bacterial membrane, reducing the release of extracellular polysaccharides, and causing changes to the cell's morphology. nih.gov The amino acid backbone is a common feature in many natural and synthetic antimicrobial agents, often because they can act as analogues of intermediates in essential microbial biosynthetic pathways. nih.gov
Interactive Table: Antimicrobial Activity of this compound Derivatives
| Compound Class | Test Organisms | Key Findings | Reference |
|---|---|---|---|
| 2-Amino nicotinonitriles | Bacillus Megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus niger | Showed moderate to good activity compared to standard drugs at the same concentration. | researchgate.netpsu.edu |
| 2-Aminothiazole derivatives | Staphylococcus aureus, Bacillus subtilis, Candida albicans, Candida glabrata | Exhibited distinguished antifungal activity; some derivatives showed moderate antibacterial activity against Gram-positive bacteria. | researchgate.net |
| N-{2-(4-chlorophenyl) acetyl} amino alcohols | Various bacteria and fungi | Derivatives showed moderate activity and were suggested to be better antifungal than antibacterial agents. | researchgate.net |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Gram-positive and Gram-negative bacteria | A derivative with a 4-nitro substitution displayed the most promising activity against both bacterial types. | mdpi.com |
Antiviral Properties of Derivatives
The exploration of antiviral agents based on the this compound scaffold has centered on the synthesis of its derivatives. The parent compound is not directly tested for antiviral effects, but its structural motifs, particularly the chlorophenyl group, are incorporated into novel molecules designed to inhibit viral replication.
One area of investigation involves the synthesis of novel aminothiazole derivatives. In a study, compounds bearing a 4-chlorophenyl substituent, among others, were synthesized and evaluated for their biological activities. ktu.edu The results demonstrated that certain substituted aminothiazole derivatives are promising scaffolds for developing new compounds with potential antiviral activity, for instance, against influenza A virus strains. ktu.edu
In a separate line of research, a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were developed and identified as potent inhibitors of human adenovirus (HAdV). nih.gov While not direct derivatives of the butanoic acid, this research highlights the utility of the chloro-phenylamine structure in antiviral drug design. Preliminary mechanistic studies suggested that these compounds could interfere with different stages of the viral life cycle, including DNA replication or later steps. nih.gov The goal of such derivative-focused research is often to enhance potency and improve the selectivity index, which is a measure of the compound's efficacy relative to its cytotoxicity. nih.gov
Interactive Table: Antiviral Activity of Related Derivatives
| Derivative Class | Target Virus | Research Finding | Reference |
|---|---|---|---|
| Aminothiazole derivatives (with 4-chlorophenyl substituent) | Influenza A (PR8 strain) | A related derivative with a 4-trifluoromethylphenyl substituent showed significant antiviral activity comparable to standard agents. | ktu.edu |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Human Adenovirus (HAdV) | Several analogues exhibited potent, sub-micromolar to low micromolar inhibitory activity against HAdV, with some possibly targeting viral DNA replication. | nih.gov |
Neurotransmitter System Modulation Research (related to GABA analogues)
The structural characteristics of this compound place it within the family of gamma-Aminobutyric acid (GABA) analogues, which are compounds that are structurally related to the principal inhibitory neurotransmitter in the central nervous system, GABA. wikipedia.org The most prominent and clinically relevant analogue in this specific chemical family is Baclofen, which is β-(4-chlorophenyl)-GABA. wikipedia.orgnih.gov Baclofen is a potent and selective agonist for the GABAB receptor, a metabotropic receptor that plays a crucial role in modulating neuronal excitability. nih.govnih.gov
Research in this area often involves synthesizing and testing homologues and isomers of Baclofen to probe the structure-activity relationships at the GABAB receptor. This research aims to develop new compounds that may act as agonists, antagonists, or allosteric modulators with improved pharmacological profiles. For example, a study was conducted on the synthesis of lower homologues of Baclofen and its corresponding phosphonic and sulfonic acid analogues, Phaclofen and Saclofen. uq.edu.au This included the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid, and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. uq.edu.au
The findings from this study revealed that these chlorinated acids were all weak but specific antagonists of GABA at the GABAB receptor. uq.edu.au This contrasts with the agonist activity of Baclofen. The potency of these antagonists was found to be dependent on the acidic group, with the sulfonic acid derivative being the most potent among the three tested. uq.edu.au Such studies are critical for understanding how modifications to the carbon chain length, the position of the amino and phenyl groups, and the nature of the acidic moiety influence the interaction with the GABAB receptor. The modulation of amino acid neurotransmitter actions by other agents is a complex field, with effects occurring at both presynaptic and postsynaptic levels. nih.gov The activity of GABAergic systems can also be influenced by various factors, including neurotrophic factors and oxidative stress levels in the brain. nih.gov
Interactive Table: Pharmacological Activity of GABA Analogues Related to this compound
| Compound | Chemical Name | Receptor Target | Observed Activity | Reference |
|---|---|---|---|---|
| Baclofen | β-(4-chlorophenyl)-GABA | GABAB | Potent Agonist | wikipedia.orgnih.gov |
| Phaclofen Analogue | 3-amino-3-(4-chlorophenyl)propanoic acid | GABAB | Weak Antagonist (pA2 3.5) | uq.edu.au |
| Phaclofen Analogue | 2-amino-2-(4-chlorophenyl)ethylphosphonic acid | GABAB | Weak Antagonist (pA2 3.8) | uq.edu.au |
| Saclofen Analogue | 2-amino-2-(4-chlorophenyl)ethanesulfonic acid | GABAB | Weak Antagonist (pA2 4.0) | uq.edu.au |
Structure Activity Relationship Sar Research and Design Principles
Influence of Substituents on Biological Activity and Selectivity
The nature and position of substituents on the phenyl ring of 2-Amino-2-(4-chlorophenyl)butanoic acid are critical determinants of its biological activity and selectivity. The presence of a chlorine atom at the para-position significantly influences the electronic properties and lipophilicity of the molecule.
Research on analogous structures, such as substituted phenylalanine derivatives, has shown that the position and type of substituent on the aromatic ring can dramatically alter biological activity. For instance, in a series of pyridazinone-substituted phenylalanine amide α4 integrin antagonists, novel structure-activity relationships were identified for arylated pyridazinones. nih.gov Similarly, studies on aminophenazone-derived aryl thioureas have demonstrated how different substituents on an aryl ring can impact inhibitory activity against alkaline phosphatase. researchgate.net
For this compound, it can be inferred that moving the chlorine substituent to the ortho or meta positions would likely alter the molecule's conformational preferences and its ability to fit into a biological target's binding site. Replacing the chlorine with other substituents, such as electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl), would modulate the electronic distribution and steric bulk, thereby affecting activity and selectivity. For example, in a study of diaryl-substituted pyrazolo[3,4-d]pyrimidines, it was found that a 3-hydroxy-4-methoxyphenyl moiety at a specific position was optimal for activity. acs.org
The following table illustrates hypothetical modifications to the phenyl ring and their potential impact on activity based on general SAR principles.
| Modification | Substituent | Position | Potential Impact on Activity |
| Halogen Substitution | Fluoro | Para | May alter binding affinity due to changes in electronegativity and size. |
| Bromo | Para | Increased lipophilicity could enhance membrane permeability but may also lead to non-specific binding. | |
| Alkyl Substitution | Methyl | Para | Increased steric bulk and lipophilicity, potentially altering receptor fit and pharmacokinetic properties. |
| Alkoxy Substitution | Methoxy | Para | Can act as a hydrogen bond acceptor and alter electronic properties, potentially improving binding affinity. |
| Positional Isomerism | Chloro | Ortho/Meta | Would change the overall shape and electronic distribution of the molecule, likely leading to different activity profiles. |
Correlation between Structural Features and Biological Effects
The length and nature of the alkyl chain at the α-position are also crucial. In the case of this compound, the ethyl group contributes to the molecule's lipophilicity and steric profile. Studies on arylalkanoic acids have shown that substitution of a methyl group on the carbon atom separating the aromatic ring can enhance anti-inflammatory activity. pharmacy180.com The presence of a 2-arylbutanoic acid moiety in Butibufen, for instance, allows for direct interaction with cyclooxygenase without prior metabolic transformation. nih.gov
A study on phenylalanine analogs for the L-type amino acid transporter 1 (LAT1) revealed that an α-methyl group can reduce transport affinity compared to the parent amino acid, while a bicyclic analog showed higher affinity and selectivity. nih.gov This suggests that modifications to the alkyl group of this compound could fine-tune its interaction with specific transporters or receptors.
The following table outlines the correlation of structural features with potential biological effects.
| Structural Feature | Potential Biological Effect | Rationale |
| 4-Chlorophenyl Group | Modulates binding affinity and selectivity. | The chlorine atom influences electronic properties and lipophilicity, affecting interactions with the target protein. |
| α-Amino Group | Essential for forming key interactions (e.g., salt bridges, hydrogen bonds) with the biological target. | A common feature in many biologically active molecules that mimics endogenous amino acids. |
| α-Ethyl Group | Influences conformational rigidity and lipophilicity. | The steric bulk of the ethyl group restricts rotation around the α-carbon, and its non-polar nature affects solubility and membrane permeability. |
| Carboxylic Acid Group | Acts as a key hydrogen bond donor/acceptor and can form ionic interactions. | This acidic moiety is crucial for binding to many biological targets, often mimicking the carboxylate of natural amino acids. |
Design of Tailor-Made Amino Acid Analogues for Bioactive Compounds
The design of tailor-made amino acid analogues is a common strategy in medicinal chemistry to develop compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov The scaffold of this compound can be systematically modified to create novel bioactive compounds.
One approach is to alter the α-substituent. For example, replacing the ethyl group with other alkyl chains (e.g., methyl, propyl) or functionalized chains could optimize interactions within a specific binding pocket. The synthesis of various α,α-disubstituted α-amino acids has been a subject of extensive research, providing methodologies to create a diverse range of such analogues. nih.govrsc.orgrsc.org
Another strategy involves modifying the phenyl ring. Introducing different substituents or replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to analogues with different biological profiles. For instance, the synthesis of pyridazinone-substituted phenylalanine amides has led to potent α4 integrin antagonists. nih.gov
Furthermore, the amino and carboxylic acid groups can be derivatized. For example, N-acylation of the amino group or esterification of the carboxylic acid can produce prodrugs with improved membrane permeability.
Bioisosteric Relationships in Molecular Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. This strategy can be applied to this compound to modulate its biological activity, selectivity, and pharmacokinetic profile.
The carboxylic acid group is a common target for bioisosteric replacement to improve properties such as metabolic stability and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain heterocyclic rings.
The amino group can also be replaced with other functionalities that can act as hydrogen bond donors or participate in similar interactions.
The chlorine atom on the phenyl ring can be substituted with other groups of similar size and electronic properties, such as a trifluoromethyl group or a cyano group. This can fine-tune the electronic nature and lipophilicity of the molecule.
The following table provides examples of potential bioisosteric replacements for the functional groups in this compound.
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
| Carboxylic Acid (-COOH) | Tetrazole | Increased metabolic stability, similar acidity. |
| Sulfonamide (-SO2NH2) | Altered pKa, potential for different binding interactions. | |
| Hydroxamic Acid (-CONHOH) | Can act as a metal chelator, different binding mode. | |
| Amino Group (-NH2) | Hydroxyl Group (-OH) | Can act as a hydrogen bond donor/acceptor, alters basicity. |
| Methylamino Group (-NHCH3) | Increased lipophilicity, potential for altered binding. | |
| Chlorine Atom (-Cl) | Trifluoromethyl Group (-CF3) | Similar size, strong electron-withdrawing properties. |
| Cyano Group (-CN) | Planar, electron-withdrawing, can act as a hydrogen bond acceptor. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-2-(4-chlorophenyl)butanoic acid with high purity?
- Methodology :
- Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the amine during synthesis to prevent side reactions. Post-reaction, deprotect using trifluoroacetic acid (TFA) or hydrogenolysis.
- Catalytic Coupling : Employ palladium-catalyzed cross-coupling reactions to introduce the 4-chlorophenyl group to the butanoic acid backbone.
- Purification : Utilize recrystallization from ethanol/water mixtures (common for amino acids) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry and substituent positions using - and -NMR. Key signals: δ ~1.8–2.5 ppm (butanoic acid backbone), δ ~7.3–7.5 ppm (aromatic protons from 4-chlorophenyl).
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with 4-amino-2-chlorobenzoic acid structures for analogous bonding patterns) .
- Mass Spectrometry : Validate molecular weight (expected m/z ~227.6 for ) via ESI-MS .
Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?
- Solubility Profile :
- Polar Solvents : Moderately soluble in DMSO or methanol (10–20 mg/mL at 25°C), ideal for biological assays.
- Aqueous Solutions : Limited solubility in water (<1 mg/mL); adjust pH to >7 (amine deprotonation) or use co-solvents like ethanol (≤10% v/v).
- Storage : Store at –20°C in desiccated conditions to prevent hydrolysis (evidenced by similar amino acid derivatives) .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed for enantiopure this compound?
- Chiral Separation Methods :
- HPLC with Chiral Columns : Use amylose- or cellulose-based chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Employ lipases or acylases to selectively hydrolyze one enantiomer from a racemic mixture.
- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with known standards .
Q. What stability issues arise under varying pH and temperature conditions, and how can they be mitigated?
- Stability Studies :
- Thermal Degradation : Conduct thermogravimetric analysis (TGA) to identify decomposition points (>200°C expected, based on analogs like 4-amino-2-chlorobenzoic acid with mp ~210°C).
- pH-Dependent Stability : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Acidic conditions (pH <3) may protonate the amine, reducing reactivity; alkaline conditions (pH >10) risk esterification of the carboxylic acid.
- Mitigation : Buffer solutions (pH 6–8) for long-term storage; lyophilization for solid-state stability .
Q. How can computational modeling predict biological interactions of this compound?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., aminotransferases) or receptors. The 4-chlorophenyl group may engage in hydrophobic interactions, while the carboxylic acid participates in hydrogen bonding.
- ADMET Prediction : Apply tools like SwissADME to estimate permeability (LogP ~1.5) and cytochrome P450 interactions.
- Validation : Compare docking results with experimental enzyme inhibition assays (e.g., IC determination) .
Q. How should researchers resolve contradictions in reported synthesis yields or spectral data?
- Data Reconciliation Strategies :
- Reproducibility Checks : Replicate protocols from conflicting studies (e.g., Kanto Reagents’ methods vs. academic syntheses) while controlling variables like reaction time and catalyst loading.
- Spectral Overlay : Compare NMR/IR data with published spectra (e.g., ECMDB24055 for analogous dioxobutanoic acids) to identify impurities or isomerization.
- Collaborative Validation : Cross-reference with crystallographic data (e.g., Acta Crystallographica reports) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
